molecular formula C17H15ClN2O4S B3690819 (2E)-3-(2-CHLOROPHENYL)-N-[4-(ACETAMIDOSULFONYL)PHENYL]PROP-2-ENAMIDE

(2E)-3-(2-CHLOROPHENYL)-N-[4-(ACETAMIDOSULFONYL)PHENYL]PROP-2-ENAMIDE

Cat. No.: B3690819
M. Wt: 378.8 g/mol
InChI Key: PIWSGATWUVNMPY-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2-CHLOROPHENYL)-N-[4-(ACETAMIDOSULFONYL)PHENYL]PROP-2-ENAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chlorophenyl group and an acetamidosulfonylphenyl group connected by a prop-2-enamide linkage. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-CHLOROPHENYL)-N-[4-(ACETAMIDOSULFONYL)PHENYL]PROP-2-ENAMIDE typically involves the following steps:

    Formation of the Prop-2-enamide Backbone: This step involves the reaction of an appropriate amine with an acyl chloride to form the prop-2-enamide backbone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a chlorinated benzene derivative reacts with the prop-2-enamide intermediate.

    Attachment of the Acetamidosulfonylphenyl Group: This step involves the reaction of the intermediate with an acetamidosulfonylphenyl derivative under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:

    Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.

    Continuous Flow Reactors: Employed for large-scale production, allowing for continuous synthesis and improved efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-CHLOROPHENYL)-N-[4-(ACETAMIDOSULFONYL)PHENYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated solvents, catalysts, and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with simplified structures.

    Substitution: Formation of substituted derivatives with modified functional groups.

Scientific Research Applications

(2E)-3-(2-CHLOROPHENYL)-N-[4-(ACETAMIDOSULFONYL)PHENYL]PROP-2-ENAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(2-CHLOROPHENYL)-N-[4-(ACETAMIDOSULFONYL)PHENYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(2-CHLOROPHENYL)-N-[4-(ACETAMIDOSULFONYL)PHENYL]PROP-2-ENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-[4-(acetylsulfamoyl)phenyl]-3-(2-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c1-12(21)20-25(23,24)15-9-7-14(8-10-15)19-17(22)11-6-13-4-2-3-5-16(13)18/h2-11H,1H3,(H,19,22)(H,20,21)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWSGATWUVNMPY-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(2-CHLOROPHENYL)-N-[4-(ACETAMIDOSULFONYL)PHENYL]PROP-2-ENAMIDE
Reactant of Route 2
Reactant of Route 2
(2E)-3-(2-CHLOROPHENYL)-N-[4-(ACETAMIDOSULFONYL)PHENYL]PROP-2-ENAMIDE
Reactant of Route 3
Reactant of Route 3
(2E)-3-(2-CHLOROPHENYL)-N-[4-(ACETAMIDOSULFONYL)PHENYL]PROP-2-ENAMIDE
Reactant of Route 4
Reactant of Route 4
(2E)-3-(2-CHLOROPHENYL)-N-[4-(ACETAMIDOSULFONYL)PHENYL]PROP-2-ENAMIDE
Reactant of Route 5
Reactant of Route 5
(2E)-3-(2-CHLOROPHENYL)-N-[4-(ACETAMIDOSULFONYL)PHENYL]PROP-2-ENAMIDE
Reactant of Route 6
Reactant of Route 6
(2E)-3-(2-CHLOROPHENYL)-N-[4-(ACETAMIDOSULFONYL)PHENYL]PROP-2-ENAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.